molecular formula C12H20O B13253352 2-Methyl-7-oxaspiro[5.6]dodec-9-ene

2-Methyl-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13253352
M. Wt: 180.29 g/mol
InChI Key: HUEPQXDTFDOYOU-UHFFFAOYSA-N
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Description

2-Methyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C₁₂H₂₀O. It is characterized by a spirocyclic structure, which includes a spiro linkage between a seven-membered oxacycle and a six-membered carbocycle. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-oxaspiro[5.6]dodec-9-ene typically involves the formation of the spiro linkage through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For example, the cyclization of a hydroxyalkyl ketone precursor in the presence of an acid catalyst can yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxacycle to a more saturated form.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-7-oxaspiro[5.5]undec-9-ene
  • 2-Methyl-7-oxaspiro[6.6]tridec-9-ene
  • 2-Methyl-7-oxaspiro[4.6]non-9-ene

Uniqueness

2-Methyl-7-oxaspiro[5.6]dodec-9-ene is unique due to its specific spiro linkage and ring size, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.

Biological Activity

2-Methyl-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound notable for its unique structural configuration, which consists of two interconnected rings sharing a single atom. This compound has garnered attention in the fields of organic chemistry and medicinal applications due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}O, with a molecular weight of approximately 178.25 g/mol. Its spirocyclic nature contributes to its interesting chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : Its structure allows it to fit into specific binding sites on receptors, influencing signaling pathways that regulate cellular functions.

These interactions can result in significant biological effects, such as antimicrobial activity against various pathogens and anticancer effects through the modulation of cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacterial strains. In a study conducted by Smolecule, the compound was tested against Gram-positive and Gram-negative bacteria, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, research published in MDPI highlights its cytotoxic effects on breast cancer cells (MCF-7), suggesting potential as a lead compound in cancer therapy . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common method includes:

  • Diels-Alder Reaction : The compound can be synthesized via a Diels-Alder reaction between an appropriate diene and a dienophile.
  • Catalysis : Utilizing catalysts such as copper(II) complexes enhances enantioselectivity during synthesis.

Case Studies

StudyFindings
Smolecule StudyDemonstrated antimicrobial activity against S. aureus and E. coli; potential applications in antibiotic development .
MDPI ResearchShowed cytotoxic effects on MCF-7 breast cancer cells; indicated mechanisms include apoptosis .
BenchChem AnalysisDiscussed chemical reactivity and potential for further medicinal chemistry applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the spirocyclic core of 2-Methyl-7-oxaspiro[5.6]dodec-9-ene?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions, such as the Diels-Alder reaction, to form the fused spirocyclic framework. For example, catalytic asymmetric Diels-Alder reactions using copper-bis(oxazoline) complexes can achieve high diastereo- and enantioselectivity (85% yield, 95:5 dr, >95% ee) . Key intermediates include spiroimine precursors derived from cyclopentanecarboxylic acid derivatives, which are further functionalized via nucleophilic additions or condensations . Characterization relies on melting point analysis, IR spectroscopy (to confirm carbonyl and ether groups), and UV-Vis spectroscopy to monitor conjugation effects .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical. Infrared (IR) spectroscopy identifies functional groups like the oxa-spiro ether linkage, while X-ray crystallography provides unambiguous confirmation of the spirocyclic geometry and stereochemistry. For example, refinement using SHELXL software (via Flack and Hooft parameters) resolves absolute configurations, as demonstrated in structurally analogous compounds . Elemental analysis ensures purity, particularly for intermediates .

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of this compound derivatives be systematically addressed?

  • Methodological Answer : Stereoselectivity is achieved through chiral catalysts and controlled reaction conditions. For instance, copper-bis(oxazoline) catalysts in Diels-Alder reactions enforce the formation of quaternary stereocenters with >95% enantiomeric excess . Conformational analysis (e.g., half-chair vs. twisted-chair ring conformations) using X-ray data guides the optimization of steric and electronic effects in asymmetric synthesis . Computational modeling (DFT) may further predict transition states to rationalize selectivity trends.

Q. What strategies resolve contradictions in crystallographic data when refining the structure of this compound?

  • Methodological Answer : Discrepancies in diffraction data (e.g., twinning or weak reflections) require robust refinement protocols. SHELXL’s twin refinement module can model twinned crystals, while the Flack parameter (for non-centrosymmetric structures) and Hooft parameter (for centrosymmetric cases) validate absolute configurations . High-resolution data (≤1.0 Å) and iterative refinement cycles improve accuracy. For ambiguous cases, complementary techniques like vibrational circular dichroism (VCD) may resolve stereochemical uncertainties.

Q. How should researchers design experiments to investigate the thermodynamic stability of this compound derivatives?

  • Methodological Answer : Stability studies should combine calorimetry (e.g., heats of hydrogenation for unsaturated analogs) and kinetic profiling (via NMR or HPLC). For example, hydrogenation of the dodec-9-ene moiety can quantify strain energy in the spirocyclic system. Reaction thermochemistry data from NIST Standard Reference Database 69 provide benchmarks for computational validation (e.g., using Gaussian or ORCA for ΔG calculations) .

Q. Data Presentation & Validation

Q. What are the best practices for presenting structural and spectroscopic data in manuscripts?

  • Methodological Answer : Follow journal-specific guidelines to ensure clarity. For crystallographic data, include CIF files, refinement statistics (R-factors), and ORTEP diagrams. Avoid overcrowding figures with excessive chemical structures; limit to 2–3 key intermediates per graphic . Use color-coded schemes to highlight stereochemical outcomes or reaction pathways. Tabulate spectroscopic data (e.g., IR peaks, NMR shifts) with error margins and reference standards .

Q. How can researchers validate conflicting spectroscopic assignments for complex spirocyclic systems?

  • Methodological Answer : Cross-validate using complementary techniques. For instance, ambiguous NOESY (Nuclear Overhauser Effect) correlations in NMR can be resolved via heteronuclear experiments (HSQC, HMBC) to assign proton-carbon connectivity. Density Functional Theory (DFT)-calculated NMR chemical shifts (using software like ADF or Jaguar) provide theoretical benchmarks to verify experimental assignments .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-methyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C12H20O/c1-11-6-5-8-12(10-11)7-3-2-4-9-13-12/h2,4,11H,3,5-10H2,1H3

InChI Key

HUEPQXDTFDOYOU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CCC=CCO2

Origin of Product

United States

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